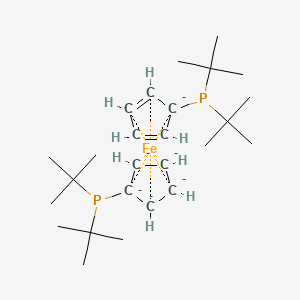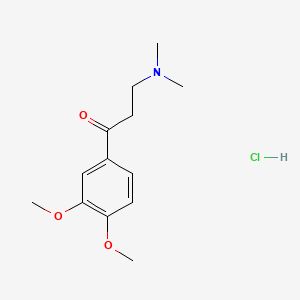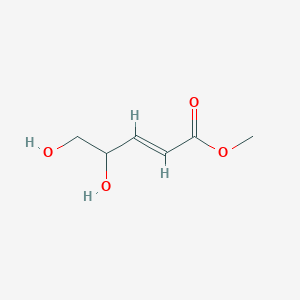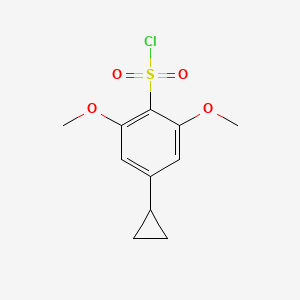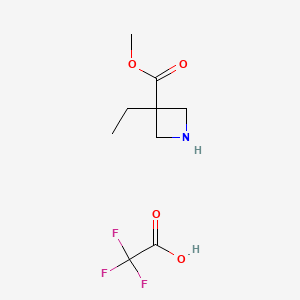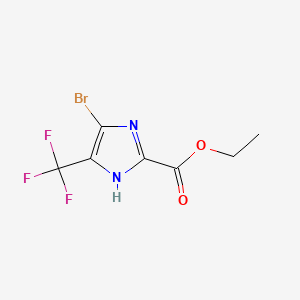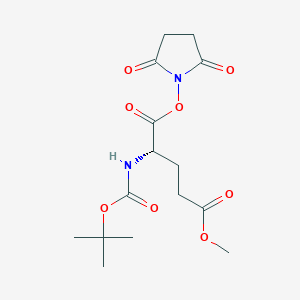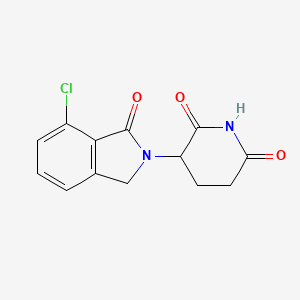
3-(4-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a chemical compound belonging to the class of isoindolones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the following steps:
Condensation Reaction: The starting materials, such as phthalic anhydride and chloroacetone, undergo a condensation reaction to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the isoindolone ring.
Oxidation: The resulting compound is oxidized to introduce the keto group at the 3-position of the isoindolone ring.
Piperidine Formation: Finally, the compound is reacted with piperidine-2,6-dione to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, which can have different biological and chemical properties.
Scientific Research Applications
3-(4-Chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
Biology: It can be used as a tool in biological research to study cellular processes and pathways.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Lenalidomide: A closely related compound with similar applications in medicinal chemistry.
Pomalidomide: Another analog with applications in the treatment of multiple myeloma.
Uniqueness: 3-(4-Chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific structural features and potential applications. Its chloro group and keto functionality contribute to its distinct chemical properties and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
3-(4-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11ClN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
InChI Key |
ILDRNMVJVXPPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



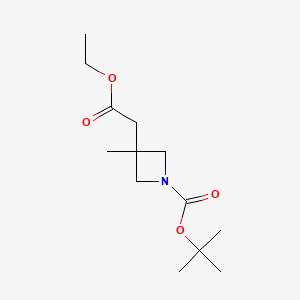
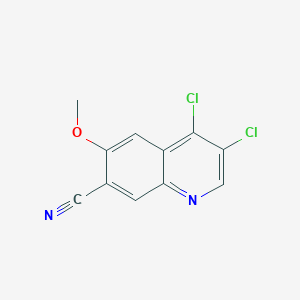
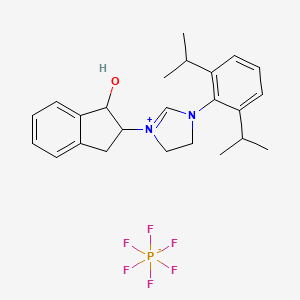
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
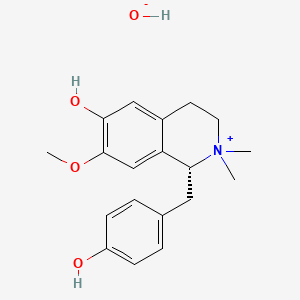
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
